molecular formula C18H16Cl2O5 B1212706 Vicanicin CAS No. 33211-22-2

Vicanicin

Cat. No. B1212706
CAS RN: 33211-22-2
M. Wt: 383.2 g/mol
InChI Key: DJIUVCGPONSSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vicanicin is a natural product found in Lecidella, Psoroma implexum, and other organisms with data available.

Scientific Research Applications

Anticancer Potential in Prostate Cancer

Vicanicin, a lichen secondary metabolite, has been studied for its effects on prostate cancer cells. Russo et al. (2012) found that vicanicin exhibited dose-response activity in inhibiting cell growth in both androgen-sensitive and androgen-insensitive human prostate cancer cells. The study highlighted the compound's ability to activate apoptotic processes, potentially mediated by the inhibition of Hsp70 expression, indicating a correlation with redox-sensitive mechanisms. This research suggests the potential of vicanicin as part of a combined therapy for prostate cancer (Russo et al., 2012).

Effect on Various Cancer Cell Lines

Brisdelli et al. (2013) conducted a comparative study on the cytotoxic effects of lichen metabolites, including vicanicin, on different human cancer cell lines. The research demonstrated that vicanicin, among other metabolites, had varying levels of cytotoxic effects in a concentration-dependent manner. Notably, vicanicin did not show significant free radical scavenging activity, indicating its cytotoxicity might be independent of antioxidant capacity (Brisdelli et al., 2013).

properties

CAS RN

33211-22-2

Product Name

Vicanicin

Molecular Formula

C18H16Cl2O5

Molecular Weight

383.2 g/mol

IUPAC Name

2,8-dichloro-9-hydroxy-3-methoxy-1,4,7,10-tetramethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C18H16Cl2O5/c1-6-10-14(8(3)13(21)11(6)19)24-16-7(2)12(20)15(23-5)9(4)17(16)25-18(10)22/h21H,1-5H3

InChI Key

DJIUVCGPONSSSV-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C(=C1Cl)O)C)OC3=C(C(=C(C(=C3OC2=O)C)OC)Cl)C

Canonical SMILES

CC1=C2C(=C(C(=C1Cl)O)C)OC3=C(C(=C(C(=C3OC2=O)C)OC)Cl)C

Other CAS RN

33211-22-2

synonyms

vicanicin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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